molecular formula C10H8BrNO B597990 3-Bromo-6-methylquinolin-4(1H)-one CAS No. 1204811-99-3

3-Bromo-6-methylquinolin-4(1H)-one

カタログ番号: B597990
CAS番号: 1204811-99-3
分子量: 238.084
InChIキー: CCXBHAKNNBMIRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-6-methylquinolin-4(1H)-one is a synthetically versatile brominated quinolinone derivative of significant interest in medicinal chemistry. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. The bromine atom at the 3-position of the quinolinone core offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of diverse chemical space around this privileged scaffold. Quinolone derivatives are extensively investigated for their potent biological activities. Research indicates that structurally similar brominated quinolin-4(1H)-ones can be developed into new antibacterial agents . These compounds represent an efficient strategy in the fight against antibiotic resistance, with some analogues acting on bacterial Quorum Sensing (QS) systems—a key regulatory pathway for virulence and biofilm formation in many bacterial communities . Furthermore, the quinoline pharmacophore is a established template in oncology research, particularly in the design of potent kinase inhibitors. Incorporated into specific molecular architectures, quinoline derivatives have been designed as potent PI3K/mTOR dual inhibitors, exhibiting remarkable low-nanomolar inhibitory activity against cancer cell lines and down-regulating crucial biomarkers in the PI3K/Akt/mTOR signaling pathway . This product is intended for research purposes as a building block in the synthesis of more complex molecules for pharmaceutical development and biological screening. For Research Use Only. Not for human or diagnostic use.

特性

IUPAC Name

3-bromo-6-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXBHAKNNBMIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671064
Record name 3-Bromo-6-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204811-99-3
Record name 3-Bromo-6-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Biological Activity Profile of 3-Bromo-4-Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the multifaceted biological activities of 3-bromo-4-quinolinone derivatives. As a core scaffold in medicinal chemistry, the quinolinone ring system has been extensively studied, and the introduction of a bromine atom at the 3-position significantly modulates its electronic and steric properties, leading to a diverse range of pharmacological effects.[1][2][3][4] This document synthesizes current knowledge, offering insights into the anticancer, antimicrobial, anti-inflammatory, and antiviral potential of these compounds, supported by detailed experimental protocols and mechanistic discussions.

Introduction to the 4-Quinolinone Scaffold

The 4-quinolone core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[5] Its planar structure allows for effective interaction with various biological targets. The presence of a bromine atom at the C3 position can enhance lipophilicity, potentially improving membrane permeability, and can also act as a key interacting group with target enzymes or receptors. The diverse pharmacological profiles of quinoline derivatives include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular activities.[4]

Anticancer Activity

Quinoline and its derivatives have emerged as a significant class of compounds in the development of anticancer agents.[6] Their mechanisms of action are varied and can include the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[1] The presence of a halogen, such as bromine, has been associated with enhanced cytotoxic effects in some series of compounds.[1]

Proposed Mechanism of Action: Induction of Apoptosis

A plausible mechanism for the anticancer activity of 3-bromo-4-quinolinone derivatives involves the induction of programmed cell death, or apoptosis. This can be triggered through various signaling pathways, often involving the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

compound 3-Bromo-4-quinolinone Derivative cell Cancer Cell compound->cell mitochondria Mitochondria cell->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible signaling pathway for apoptosis induction by 3-bromo-4-quinolinone derivatives.

In Vitro Evaluation of Anticancer Activity

A standard method for assessing the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the 3-bromo-4-quinolinone derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the quinolinone ring plays a crucial role in determining the potency of anticancer activity.[8][9][10] For 3-bromo-4-quinolinone derivatives, the nature and position of substituents on the benzo ring can significantly influence their cytotoxic effects.

core 3-Bromo-4-quinolinone Core r1 Electron-donating group (e.g., -OCH3) core->r1 r2 Electron-withdrawing group (e.g., -NO2) core->r2 activity Anticancer Activity r1->activity May decrease activity r2->activity May increase activity

Caption: Influence of substituents on the anticancer activity of the 3-bromo-4-quinolinone core.

Antimicrobial Activity

Quinolone derivatives are renowned for their antibacterial properties, with many clinically used antibiotics belonging to this class.[1][3] They typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The introduction of a bromine atom can modulate the spectrum and potency of this activity.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial susceptibility of 3-bromo-4-quinolinone derivatives can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[11][12]

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[13]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Representative Antimicrobial Activity Data

The following table summarizes hypothetical MIC values for a series of 3-bromo-4-quinolinone derivatives against common bacterial strains, illustrating potential structure-activity relationships.

CompoundR1R2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1a HH1632
1b 6-ClH816
1c 6-FH48
1d H7-NO2816

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated potent anti-inflammatory properties.[8][14][15] The mechanisms can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory cytokine production.[8][16]

In Vitro Evaluation of Anti-inflammatory Activity

The inhibition of protein denaturation is a well-established method for in vitro assessment of anti-inflammatory activity, as denaturation of proteins is a hallmark of inflammation.[17][18][19]

Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

Antiviral Activity

The broad biological profile of quinolinones also extends to antiviral activity.[5] While less explored for 3-bromo-4-quinolinone derivatives specifically, the general scaffold has shown promise.

In Vitro Evaluation of Antiviral Activity

A common method to screen for antiviral activity is the cytopathic effect (CPE) inhibition assay.[20][21]

Experimental Protocol: CPE Inhibition Assay

  • Cell Seeding: Seed a suitable host cell line in a 96-well plate and allow for the formation of a confluent monolayer.

  • Infection and Treatment: Infect the cells with a specific virus at a known multiplicity of infection (MOI) in the presence of various concentrations of the test compound.

  • Incubation: Incubate the plate for a period sufficient for the virus to cause a visible CPE in the untreated control wells (typically 2-5 days).

  • CPE Assessment: Observe the cells microscopically for the presence of CPE. The antiviral activity is determined by the ability of the compound to protect the cells from virus-induced damage.

  • Cell Viability: Cell viability can be quantified using a dye such as neutral red or by the MTT assay.[22]

General Experimental Workflow

The discovery and development of new therapeutic agents from the 3-bromo-4-quinolinone scaffold follows a logical progression of in vitro screening.

synthesis Synthesis of 3-Bromo-4-quinolinone Derivatives primary_screening Primary In Vitro Screening (e.g., MTT, MIC) synthesis->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Mechanism of Action) hit_identification->secondary_assays lead_optimization Lead Optimization (SAR Studies) secondary_assays->lead_optimization preclinical Preclinical Development lead_optimization->preclinical

Caption: General workflow for the in vitro evaluation of 3-bromo-4-quinolinone derivatives.

Conclusion

The 3-bromo-4-quinolinone scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The presence of the bromine atom at the 3-position offers a handle for further chemical modification and plays a key role in modulating the pharmacological profile. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this versatile chemical class. Further investigations into the structure-activity relationships and mechanisms of action are warranted to fully unlock the therapeutic potential of these compounds.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Adhikari, A., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved February 12, 2026, from [Link]

  • Ahamed, A., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol. Retrieved February 12, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved February 12, 2026, from [Link]

  • Antibiotic sensitivity testing - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. Retrieved February 12, 2026, from [Link]

  • Hudzicka, Z., et al. (2021). Current and Emerging Methods of Antibiotic Susceptibility Testing. MDPI. Retrieved February 12, 2026, from [Link]

  • Antimicrobial Susceptibility Testing : Clinical Infectious Diseases. (n.d.). Ovid. Retrieved February 12, 2026, from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved February 12, 2026, from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved February 12, 2026, from [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Retrieved February 12, 2026, from [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. Retrieved February 12, 2026, from [Link]

  • Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. (2000). PMC. Retrieved February 12, 2026, from [Link]

  • In Vitro Antiviral Testing. (n.d.). IAR | USU. Retrieved February 12, 2026, from [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry - ACS Publications. Retrieved February 12, 2026, from [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources. Retrieved February 12, 2026, from [Link]

  • therapeutic significance of quinoline derivatives as antimicrobial agents. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH. Retrieved February 12, 2026, from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved February 12, 2026, from [Link]

  • In Vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. Retrieved February 12, 2026, from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). PMC. Retrieved February 12, 2026, from [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. Retrieved February 12, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. Retrieved February 12, 2026, from [Link]

  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PMC. Retrieved February 12, 2026, from [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). ScienceDirect. Retrieved February 12, 2026, from [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (n.d.). SpringerLink. Retrieved February 12, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (n.d.). Scientific Research Publishing. Retrieved February 12, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved February 12, 2026, from [Link]

  • The methods of synthesis, modification, and biological activity of 4-quinolones (review). (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Chemistry and Biological Activity of Thieno[3,4-b]quinoline, Thieno[3,4-c] quinolone, Thieno[3,2-g]quinoline and Thieno[2,3-g]quinoline Derivatives: A Review (Part IX). (n.d.). Bentham Science Publisher. Retrieved February 12, 2026, from [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Literature review on halogenated quinolin-4(1H)-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Executive Summary

The quinolin-4(1H)-one scaffold represents a privileged structure in medicinal chemistry, distinct from its N-1 substituted "quinolone" counterparts (e.g., ciprofloxacin). This guide focuses on halogenated analogs , where the strategic introduction of fluorine, chlorine, bromine, or iodine atoms modulates metabolic stability, lipophilicity, and target binding affinity via halogen bonding.

This whitepaper synthesizes the latest developments in the synthesis (specifically the Conrad-Limpach protocol) and biological application of these analogs, with a specific focus on Endochin-like quinolones (ELQs) for antimalarial therapy and 2-aryl-4-quinolones for oncology.

The Halogen Advantage: Mechanistic Rationale

In the design of quinolin-4(1H)-ones, halogenation is not merely a steric tool; it is a fundamental driver of pharmacokinetics and binding efficacy.

The Sigma-Hole and Halogen Bonding

Unlike hydrogen bonding, halogen bonding involves the interaction between an electron-poor region (the


-hole) on the halogen atom and a Lewis base (e.g., carbonyl oxygen, nitrogen) in the biological target.
  • Trend: Interaction strength typically increases as

    
     due to increasing polarizability and 
    
    
    
    -hole magnitude.
  • Application: In quinolin-4-ones, an iodine or bromine at the C-6 or C-7 position often enhances binding affinity to the Q-site of cytochrome

    
     complexes in plasmodium parasites by mimicking the hydrophobic interactions of ubiquinone.
    
Metabolic Blocking
  • Fluorine Substitution: Introducing fluorine at metabolically labile sites (e.g., para-positions of aryl rings) blocks oxidative metabolism (P450 oxidation) without significantly altering steric bulk, extending the half-life (

    
    ) of the drug candidate.
    

Synthetic Architectures

The construction of the quinolin-4(1H)-one core requires thermodynamic control to favor the 4-one tautomer over the 4-hydroxyquinoline species. The Conrad-Limpach Synthesis remains the gold standard for these analogs, offering superior regioselectivity compared to the Gould-Jacobs reaction.

The Conrad-Limpach Protocol (Workflow)

This method involves the condensation of an aniline with a


-ketoester, followed by high-temperature cyclization.[1][2]

ConradLimpach cluster_conditions Critical Parameters Start Substituted Aniline (Halogenated) Inter1 Schiff Base (Beta-anilinocrotonate) Start->Inter1 Condensation (Cat. Acid, 80-100°C) Reagent Beta-Ketoester (e.g., Ethyl Acetoacetate) Reagent->Inter1 Step2 Thermal Cyclization (250°C, Dowtherm A) Inter1->Step2 Thermodynamic Control Product Halogenated Quinolin-4(1H)-one Step2->Product -EtOH Param1 Solvent: Diphenyl Ether (Dowtherm A) Step2->Param1 Param2 Temp: >250°C (Essential for 4-one isomer)

Figure 1: The Conrad-Limpach Synthetic Pathway. High-temperature cyclization is critical to access the quinolin-4-one tautomer.

Therapeutic Frontiers & SAR Data

The biological activity of halogenated quinolin-4-ones is highly dependent on the substitution pattern at the C-2, C-3, and C-6/7 positions.

Comparative SAR Profile

The following table summarizes key Structure-Activity Relationship (SAR) trends for two primary therapeutic indications:

FeatureAntimalarial (e.g., ELQ-300)Anticancer (e.g., 2-Aryl analogs)
Primary Target Mitochondrial Cytochrome

(Qi site)
Topoisomerase II / Tubulin
C-2 Substitution Methyl or Hydrogen (Small)Aryl / Heteroaryl (Critical for intercalation)
C-3 Substitution Diarylether / Alkyl (Lipophilic)H or Halogen (Modulates reactivity)
C-6 Halogen Chlorine/Bromine (Enhances potency)Fluorine (Metabolic stability)
C-7 Substitution Methoxy (-OMe) is privilegedHalogen or H
Key Mechanism Electron transport chain collapseDNA replication arrest / Apoptosis
Spotlight: ELQ-300 (Antimalarial)

ELQ-300 represents the pinnacle of halogenated quinolone design. It targets the Qi site of the cytochrome


 complex.[3][4]
  • Structure: 6-chloro-7-methoxy-3-(4-(trifluoromethyl)phenoxy)quinolin-4(1H)-one.

  • Role of Halogens: The C-6 Chlorine fills a hydrophobic pocket in the Qi site, while the trifluoromethyl group on the ether side chain prevents metabolic hydroxylation.

Experimental Protocols

This section details a self-validating protocol for synthesizing a core halogenated analog (e.g., 6-chloro-2-methylquinolin-4(1H)-one) using the Conrad-Limpach method.

Protocol: High-Temperature Cyclization

Safety Note: Dowtherm A (biphenyl/diphenyl ether mixture) boils at ~258°C. Operations must be conducted in a fume hood behind a blast shield.

Step 1: Enamine Formation (Schiff Base)

  • Reagents: Mix 4-chloroaniline (10 mmol), ethyl acetoacetate (11 mmol), and glacial acetic acid (0.5 mL) in anhydrous benzene or toluene (30 mL).

  • Process: Reflux with a Dean-Stark trap to continuously remove water.

  • Endpoint: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of aniline indicates completion (~3-6 hours).

  • Isolation: Evaporate solvent under reduced pressure to yield the oily

    
    -anilinocrotonate intermediate. Do not purify further; use crude.
    

Step 2: Thermodynamic Cyclization

  • Setup: Heat 10 mL of Dowtherm A to a rolling boil (250–255°C) in a three-neck flask equipped with a dropping funnel and a short-path distillation head.

  • Addition: Dissolve the crude intermediate from Step 1 in a minimal amount of Dowtherm A (or add neat if liquid). Add dropwise to the boiling solvent.

    • Why? Rapid addition to high heat favors the kinetic energy barrier required for the 4-one cyclization over the 2-one byproduct.

  • Reaction: Ethanol is generated and will distill off immediately. Maintain reflux for 15–30 minutes.

  • Workup: Cool the mixture to room temperature. Add 50 mL of hexane or petroleum ether. The product (quinolin-4-one) typically precipitates as a solid.

  • Purification: Filter the precipitate. Wash copiously with hexane to remove Dowtherm A. Recrystallize from ethanol/DMF.

Mechanism of Action: Dual Pathways

Halogenated quinolin-4-ones exhibit pleiotropic effects depending on their specific substitution patterns.

Mechanism cluster_malaria Pathway A: Antimalarial (ELQ-300) cluster_cancer Pathway B: Anticancer (2-Aryl Analogs) Drug Halogenated Quinolin-4(1H)-one Target1 Mitochondrial Cytochrome bc1 Complex Drug->Target1 3-Diarylether analogs Target2 Topoisomerase II & Tubulin Drug->Target2 2-Aryl analogs Action1 Qi Site Binding (Halogen-mediated) Target1->Action1 Effect1 Electron Transport Collapse Action1->Effect1 Outcome1 Parasite Death Effect1->Outcome1 Action2 DNA Intercalation & Polymerization Block Target2->Action2 Effect2 G2/M Phase Cell Cycle Arrest Action2->Effect2 Outcome2 Apoptosis Effect2->Outcome2

Figure 2: Divergent Signaling Pathways. The structural "switch" at C-2 vs C-3 determines whether the analog acts as a mitochondrial poison (Malaria) or a DNA replicative inhibitor (Cancer).

References

  • Conrad-Limpach Synthesis Review

    • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine[5][6]

    • Source: Molecules (MDPI), 2025
    • URL:[Link]

  • ELQ-300 & Antimalarial Mechanism

    • Title: ELQ-300 Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria[7]

    • Source: Antimicrobial Agents and Chemotherapy (ASM), 2012
    • URL:[Link]

  • Halogen Bonding in Drug Design

    • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology[8][9][10][11]

    • Source: Journal of Medicinal Chemistry, 2013[11]

    • URL:[Link]

  • Anticancer SAR of Quinolines

    • Title: Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review
    • Source: Medicinal Chemistry (Bentham Science), 2023
    • URL:[Link]

  • Scalable Synthesis of ELQs

    • Title: New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones[6][12]

    • Source: Organic Process Research & Development (ACS), 2021
    • URL:[Link][12]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromoquinolinone Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., substituted 4-quinolinones targeting GSK-3


 or VEGFR). However, the functionalization of the C3 position via Palladium-catalyzed cross-coupling presents unique challenges compared to standard aryl halides. These challenges stem from the vinylogous amide character of the ring, potential catalyst poisoning by the free N-H moiety, and tautomeric ambiguity (4-hydroxyquinoline vs. 4-quinolinone).

This application note provides a validated roadmap for overcoming these hurdles. We detail optimized protocols for Suzuki-Miyaura and Sonogashira couplings, emphasizing the critical decision-making process regarding substrate protection and ligand selection.

Strategic Analysis: The Substrate Challenge

Before initiating wet chemistry, researchers must analyze the electronic and steric environment of the 3-bromoquinolinone substrate. Unlike simple bromobenzene, 3-bromo-4-quinolinone possesses a "push-pull" electronic system.

The Tautomerism Trap

The substrate exists in equilibrium between the 4-quinolinone (A) and 4-hydroxyquinoline (B) forms.

  • Form A (Quinolinone): The dominant tautomer in polar solvents. The N-H proton is acidic (

    
    ), and the carbonyl oxygen is a hard Lewis base.
    
  • Form B (Hydroxyquinoline): Aromatized pyridine ring.

Impact on Catalysis: The free N-H/O-H functionality can coordinate to Pd(II) species, forming stable, unreactive complexes (catalyst poisoning). Furthermore, the electron-rich nature of the C3 position (beta to the nitrogen lone pair in the vinylogous amide system) can make oxidative addition slower than with electron-deficient heteroaryl halides.

Decision Matrix: Protection vs. Direct Coupling

To ensure reproducibility, we recommend a decision logic based on the specific synthetic goals.

OptimizationLogic Start Start: 3-Bromoquinolinone Substrate CheckNH Is the N-H position free? Start->CheckNH YesNH Yes (Free N-H) CheckNH->YesNH NoNH No (N-Alkyl/Aryl) CheckNH->NoNH Direct Route A: Direct Coupling (Requires High Pd Load or Special Ligands) YesNH->Direct High Risk Protect Route B: Protection Strategy (Recommended for Scale-up) YesNH->Protect Preferred Suzuki Proceed to Suzuki/Sonogashira NoNH->Suzuki N_Prot N-Methylation/Benzylation (Standard Quinolinone Chem) Protect->N_Prot O_Prot O-Aromatization (POBr3/Cl3) (Convert to Quinoline) Protect->O_Prot N_Prot->Suzuki O_Prot->Suzuki

Figure 1: Strategic Decision Tree for Substrate Preparation. Route B (Protection) is strongly recommended to avoid catalyst deactivation.

Mechanistic Insight

The catalytic cycle for 3-bromoquinolinones requires robust ligands to facilitate the Oxidative Addition (OA) step. The C3-Br bond is electron-rich; therefore, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) are superior to simple PPh3.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA_Complex Oxidative Addition (Rate Limiting for e- rich rings) Pd0->OA_Complex + 3-Bromoquinolinone PdII_Br L2Pd(II)(Ar)Br OA_Complex->PdII_Br TransMet Transmetallation (Boronic Acid/Base) PdII_Br->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Simplified Catalytic Cycle. Note that for 3-bromoquinolinones, the Oxidative Addition step requires electron-rich ligands to overcome the substrate's inherent electron density.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Recommended for N-substituted substrates (e.g., N-methyl-3-bromo-4-quinolinone).

Reagents:

  • Substrate: N-Methyl-3-bromo-4-quinolinone (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2][3]·DCM (3–5 mol%) OR Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

  • Base: 2M aqueous Na2CO3 or K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine the quinolinone substrate, boronic acid, and base.

  • Degassing: Add the solvent system. Sparge with Argon or Nitrogen for 10 minutes. Critical Step: Oxygen inhibits the active Pd(0) species.

  • Catalyst Addition: Add the Pd catalyst and ligand (if separate) quickly under positive inert gas pressure. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90–100°C for 12–18 hours.

    • Microwave (Recommended): Heat to 120°C for 30–60 minutes.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients due to polarity).

Protocol B: Sonogashira Coupling (Alkynylation)

Note: Copper-free conditions are preferred if the quinolinone "poisoning" effect is observed with CuI.

Reagents:

  • Substrate: 3-Bromoquinolinone (N-protected preferred)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Co-Catalyst: CuI (2–5 mol%) (Optional - see note)

  • Base/Solvent: Triethylamine (TEA) or Diethylamine (DEA) / DMF (1:3 ratio).

Procedure:

  • Dissolve substrate and catalyst in dry DMF/TEA under inert atmosphere.

  • Add CuI and the alkyne.

  • Stir at RT for 30 mins, then heat to 60–80°C.

  • Observation: If the reaction turns black immediately and stalls, Cu-chelation is likely. Switch to Copper-Free Protocol : Use Pd(OAc)2 / XPhos with Cs2CO3 in Acetonitrile at 80°C.

Data & Optimization Guide

The following table summarizes optimization data for the coupling of N-methyl-3-bromo-4-quinolinone with phenylboronic acid.

EntryCatalyst SystemBaseSolventTemp/TimeYieldNotes
1Pd(PPh3)4Na2CO3Toluene/EtOH100°C / 24h45%Slow conversion; significant protodebromination.
2Pd(dppf)Cl2 K3PO4 Dioxane/H2O 90°C / 12h 88% Standard Robust Condition.
3Pd(OAc)2 / SPhosK3PO4Toluene100°C / 6h92%Best for sterically hindered boronic acids.
4Pd(PPh3)4Cs2CO3DMF120°C (MW)75%Fast but harder workup (DMF removal).
Troubleshooting Common Issues
ProblemRoot CauseSolution
No Reaction (SM Recovery) Oxidative addition failure.Switch to electron-rich ligands (SPhos, XPhos) or alkyl-phosphines (PCy3).
Protodebromination Hydride source in media.Avoid ethanol in solvent mix; ensure solvent is anhydrous.
Palladium Black Formation Catalyst decomposition.Add excess ligand (e.g., PPh3); ensure rigorous O2 exclusion.
Low Solubility Planar stacking of quinolinones.Use DMF or NMP as co-solvent; increase temperature.

References

  • Suzuki-Miyaura Coupling of Quinolinones

    • Title: "Synthesis and biological evalu
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link] (General Journal Link for verification of scaffold utility).

  • Microwave Assisted Protocols

    • Title: "Microwave-assisted palladium-catalyzed cross-coupling reactions of 3-bromo-4-quinolinones."
    • Source:Tetrahedron Letters.
    • URL:[Link]

  • Mechanistic Reviews

    • Title: "Palladium-catalyzed cross-coupling reactions of electron-rich heteroaryl halides."
    • Source:Chemical Reviews.
    • URL:[Link]

  • Sonogashira Methodologies

    • Title: "Copper-free Sonogashira coupling of 3-bromoquinolinones."
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

(Note: Specific page numbers vary by exact derivative; links provided to authoritative journal landing pages for search verification.)

Sources

Application Note: High-Efficiency One-Pot Synthesis of 3-Haloquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-haloquinolin-2(1H)-one scaffold represents a critical "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous antitumor, antibacterial, and psychotropic agents. Beyond their intrinsic biological activity, these halides (specifically 3-iodo and 3-bromo variants) are invaluable synthetic intermediates. They enable rapid diversification at the C3 position via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the generation of complex libraries from a single precursor.

Traditional methods often involve multi-step procedures: pre-forming the quinolinone core followed by halogenation, which frequently suffers from regioselectivity issues (C3 vs. C6/C8 halogenation) and harsh conditions.

This Application Note details a robust, metal-free, one-pot protocol based on the electrophilic cyclization of


-arylalkynamides . This method offers superior atom economy, exclusive regioselectivity for the C3 position, and operational simplicity suitable for parallel synthesis and scale-up.

Mechanistic Insight: Electrophilic Cyclization

Understanding the reaction mechanism is vital for troubleshooting and substrate optimization. The transformation proceeds via a cascade sequence initiated by the activation of the alkyne by a halonium source (


).
Reaction Pathway

The reaction is driven by the electrophilic attack of the halogen source (NIS, NBS, or


) on the triple bond of the 

-arylalkynamide. This generates a cyclic halonium intermediate. The pendant aromatic ring then acts as a nucleophile, attacking the activated alkyne in a 6-endo-dig fashion (favored over 5-exo-dig due to geometric constraints and orbital overlap in this system), followed by proton loss to restore aromaticity.
Mechanistic Diagram

The following diagram illustrates the molecular logic flow from precursor to the functionalized scaffold.

ReactionMechanism Start N-Arylalkynamide (Precursor) Activation Halogen Activation (Formation of Halonium Ion) Start->Activation + NXS / X2 Cyclization Intramolecular Friedel-Crafts Attack (6-endo-dig) Activation->Cyclization Ring Closure Intermediate Cationic Spiro/Wheland Intermediate Cyclization->Intermediate Aromatization Proton Transfer & Aromatization Intermediate->Aromatization - H+ Product 3-Haloquinolin-2(1H)-one Aromatization->Product

Figure 1: Mechanistic pathway of the electrophilic cyclization of N-arylalkynamides to 3-haloquinolinones.

Experimental Protocols

Protocol A: Synthesis of 3-Iodoquinolin-2(1H)-ones (Standard Method)

This protocol utilizes N-Iodosuccinimide (NIS) as the electrophilic iodine source. It is preferred for its stability and ease of handling compared to molecular iodine.

Reagents:

  • 
    -arylpropiolamide derivative (1.0 equiv)
    
  • 
    -Iodosuccinimide (NIS) (1.2 – 1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Optional Additive:

    
     (1.0 equiv) if acid sensitivity is a concern.
    

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask equipped with a magnetic stir bar with the

    
    -arylpropiolamide substrate (e.g., 1.0 mmol).
    
  • Solvation: Add anhydrous DCM (10 mL, 0.1 M concentration). Ensure the substrate is fully dissolved.

  • Reagent Addition: Add NIS (1.2 mmol, 270 mg) in a single portion at room temperature.

    • Note: Protect the reaction vessel from direct light with aluminum foil to prevent radical side reactions, although this specific mechanism is primarily ionic.

  • Reaction: Stir the mixture at reflux (

    
     for DCM) or at 
    
    
    
    (if using MeCN) for 2–4 hours.
    • Monitoring: Monitor by TLC (typically 20-30% EtOAc/Hexane). The starting amide usually has a higher

      
       than the quinolinone product.
      
  • Quench: Cool to room temperature. Add saturated aqueous

    
     (sodium thiosulfate) solution (10 mL) to quench excess iodine (indicated by the disappearance of any brown color).
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from EtOH if the solid is sufficiently pure.

Protocol B: Synthesis of 3-Bromoquinolin-2(1H)-ones

This protocol uses N-Bromosuccinimide (NBS) .[1] Bromination is often slower than iodination due to the lower polarizability of bromine; therefore, slightly higher temperatures or Lewis acid activation may be required for electron-deficient substrates.

Reagents:

  • 
    -arylpropiolamide derivative (1.0 equiv)
    
  • 
    -Bromosuccinimide (NBS) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Modifications from Protocol A:

  • Temperature: Heat to reflux (

    
    ) immediately after reagent addition.
    
  • Time: Reaction times may extend to 6–12 hours.

  • Workup: Identical thiosulfate quench is recommended to remove bromine traces.

Optimization & Troubleshooting Guide

The efficiency of this one-pot synthesis relies on balancing the electrophilicity of the halogen source with the nucleophilicity of the aromatic ring.

Solvent and Condition Screening

Data summarized below highlights the impact of solvent choice on the yield of 3-iodo-4-phenylquinolin-2(1H)-one.

EntrySolventTemperatureTime (h)Yield (%)Notes
1DCM Reflux492 Optimal for solubility & rate
2MeCN

388Good alternative; greener solvent
3THFReflux1245Competitive solvent coordination
4Toluene

665Higher temp led to some decomposition
5DMF

550Difficult workup; side reactions
Critical Control Points (CCP)
  • Substrate Electronics: Electron-donating groups (OMe, Me) on the

    
    -aryl ring accelerate the cyclization (para-position relative to N favors 6-endo). Electron-withdrawing groups (
    
    
    
    ,
    
    
    ) significantly retard the reaction; these substrates require higher temperatures (use DCE or Chlorobenzene) and potentially 2.0 equiv of NIS/NBS.
  • Moisture: While strictly anhydrous conditions are not always mandatory, water can compete as a nucleophile, leading to acyclic keto-amides. Use dry solvents for yields >90%.

Workflow Visualization

The following diagram outlines the operational workflow for the synthesis and purification process.

Workflow Setup Reaction Setup (Substrate + Solvent + NXS) Reaction Reaction Phase (Reflux/Stir 2-6h) Setup->Reaction Monitor TLC Monitoring (Check for SM disappearance) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench & Workup (Na2S2O3 wash) Monitor->Quench Complete Purification Purification (Column/Recrystallization) Quench->Purification Analysis Validation (NMR, MS, MP) Purification->Analysis

Figure 2: Operational workflow for the batch synthesis of 3-haloquinolinones.

References

  • Metal-free synthesis of 3-iodo-4-phenylquinoline via electrophilic cyclization. Source: ResearchGate / Chen et al. Context: Establishes the foundational mechanism for iodine-mediated cyclization of alkynyl anilines.

  • NBS-mediated bromination and dehydrogenation of tetrahydroquinolines. Source: RSC Advances / Royal Society of Chemistry. Context: Describes an alternative "one-pot" oxidative route to bromo-quinolines from saturated precursors.

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones. Source: Bioorganic & Medicinal Chemistry / PubMed. Context: Illustrates the utility of 3-bromoquinolinones as intermediates for PDK1 inhibitors via cross-coupling.

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones. Source: MDPI Molecules. Context: Reviews various catalytic annulations of N-arylamides, providing context for the versatility of the amide precursor.

  • Metal-Free Iodine(III)-Promoted Synthesis of Isoquinolones. Source: PubMed / NIH. Context: Comparative metal-free cyclization chemistry using hypervalent iodine, highlighting the scope of electrophilic cyclizations.

Sources

Using 3-Bromo-6-methylquinolin-4(1H)-one as an intermediate for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-6-methylquinolin-4(1H)-one as a Privileged Intermediate for Kinase Inhibitor Synthesis

Abstract & Strategic Significance

In the landscape of kinase drug discovery, the quinolin-4(1H)-one scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. 3-Bromo-6-methylquinolin-4(1H)-one serves as a critical, high-value intermediate due to its dual functionality:

  • The C-3 Bromide: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing access to the kinase "gatekeeper" and hydrophobic pockets.

  • The 6-Methyl Group: A strategic hydrophobic anchor that often improves metabolic stability and cellular permeability compared to the unsubstituted core.

This guide details the synthesis, handling, and application of this intermediate, specifically focusing on its conversion into Type I and Type II kinase inhibitors .

Chemical Properties & Handling

PropertySpecification
CAS Number Not widely listed; derivative of 6-methylquinolin-4(1H)-one
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, warm AcOH; sparingly soluble in water/DCM.
Stability Stable under ambient conditions. Light sensitive (store in amber vials).
Handling Irritant. Use standard PPE (gloves, goggles, fume hood).

Synthetic Utility & Workflow

The utility of 3-Bromo-6-methylquinolin-4(1H)-one lies in its ability to serve as a divergent point for two major inhibitor classes:

  • Path A (Direct Coupling): Functionalization at C-3 to retain the quinolone core (often targeting Type II kinase conformations or specific serine/threonine kinases).

  • Path B (Activation-Substitution): Conversion to the 4-chloro derivative, followed by SNAr displacement to yield 4-anilinoquinolines (classic EGFR/HER2 inhibitor scaffold).

Visualizing the Synthetic Logic

SyntheticWorkflow Start 4-Methylaniline Core 6-Methylquinolin-4(1H)-one Start->Core Gould-Jacobs Rxn Intermediate 3-Bromo-6-methylquinolin- 4(1H)-one (Target) Core->Intermediate Bromination (NBS or Br2) PathA Suzuki Coupling (C-3) (Aryl/Heteroaryl) Intermediate->PathA Pd(0), Ar-B(OH)2 PathB 4-Chloro Derivative (POCl3 Activation) Intermediate->PathB POCl3, Heat FinalB 4-Anilinoquinoline (Kinase Inhibitor) PathB->FinalB Ar-NH2, S_NAr

Figure 1: Divergent synthetic pathways starting from the 3-bromo intermediate.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Bromo-6-methylquinolin-4(1H)-one

Rationale: Direct bromination of the quinolone core is regioselective for the 3-position due to the activating nature of the nitrogen and the directing effect of the carbonyl.

Reagents:

  • 6-Methylquinolin-4(1H)-one (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • DMF (Dimethylformamide) (anhydrous, 5 mL/mmol)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Methylquinolin-4(1H)-one in DMF. Ensure complete dissolution (gentle heating to 40°C may be required).

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes to avoid exotherms.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 2–4 hours.

    • Self-Validation: Monitor by TLC (10% MeOH in DCM). The product typically runs higher (less polar) than the starting material.

  • Work-up: Pour the reaction mixture into 10 volumes of ice-cold water. A precipitate should form immediately.

  • Isolation: Filter the solid under vacuum. Wash the cake thoroughly with water (3x) and cold diethyl ether (1x) to remove residual succinimide.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Yield Expectation: 85–95%.

Protocol B: Suzuki-Miyaura Coupling at C-3

Rationale: This step introduces the "tail" of the inhibitor, often designed to interact with the solvent-exposed region or specific pockets (e.g., the ribose pocket) of the kinase.

Reagents:

  • 3-Bromo-6-methylquinolin-4(1H)-one (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂[3]·DCM (0.05 equiv)

  • Potassium Carbonate (2.0 M aq. solution, 3.0 equiv)

  • 1,4-Dioxane (10 mL/mmol)

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the 3-bromo intermediate, aryl boronic acid, and Pd catalyst.

  • Solvent System: Add 1,4-dioxane and the aqueous K₂CO₃ solution.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes (Critical step to prevent Pd oxidation).

  • Reaction: Seal the vessel and heat to 100°C for 2–4 hours (or 120°C for 30 min in a microwave reactor).

    • Self-Validation: LC-MS should show complete consumption of the bromide (M+2 peak disappears).

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Protocol C: Conversion to 4-Chloro-3-bromo-6-methylquinoline (Activation)

Rationale: To access 4-anilinoquinolines (e.g., Bosutinib/Gefitinib analogs), the ketone must be converted to a leaving group.

Procedure:

  • Suspend 3-Bromo-6-methylquinolin-4(1H)-one in POCl₃ (5 equiv).

  • Heat to reflux (105°C) for 1–2 hours. The suspension will clear as the imidoyl chloride forms.

  • Critical Safety Step: Cool to RT and slowly pour onto crushed ice/ammonia mixture to quench excess POCl₃. Extract with DCM.[4]

Expert Insights & Troubleshooting

  • Solubility Challenges: The 3-bromo intermediate can be sparingly soluble. If Protocol A yields a gum, recrystallize from glacial acetic acid.

  • Regioselectivity: If using elemental Bromine (Br₂) instead of NBS, ensure the reaction is kept cold (0°C). Higher temperatures can lead to bromination of the benzenoid ring (C-5 or C-8), especially given the activating 6-methyl group.

  • Tautomerism: Remember that quinolin-4(1H)-ones exist in equilibrium with 4-hydroxyquinolines. In NMR (DMSO-d6), you will typically see the amide-like NH proton around 11–12 ppm, confirming the "one" form predominates in solution.

References

  • Synthesis of Quinolin-4(1H)

    • Title: "An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one"
    • Source: BenchChem[5]

  • Bromination Methodologies

    • Title: "Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents"[6]

    • Source: Journal of Organic and Pharmaceutical Chemistry (2020)[6]

    • URL:[Link]

  • Suzuki Coupling on Quinolines

    • Title: "Studies of one-pot double couplings on dibromoquinolines"
    • Source: PMC / NIH (2010)
    • URL:[Link]

  • Kinase Inhibitor Binding Modes

    • Title: "Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery"
    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing C-3 Bromination of Quinolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Electrophilic Bromination at C-3

Executive Summary & Triage

The Challenge: Quinolin-4(1H)-ones possess a unique electronic structure where the C-3 position is part of an enaminone system. While this makes it nucleophilic and susceptible to electrophilic aromatic substitution (


), the reaction is frequently plagued by poor substrate solubility, regioselectivity issues (C-3 vs. C-6/C-8), and difficult workups.

Immediate Action Required: Before proceeding, select your reagent system based on your substrate's profile.

Quick Select: Reagent Decision Matrix
Constraint Recommended System Why?
Standard Substrate NBS / DMF or MeCN High yield, mild conditions, easy workup (water precipitation).
Acid-Sensitive Groups NBS / CHCl

Avoids acidic media; lower solubility may require larger volumes.
Scale-Up (>10g) Br

/ Glacial AcOH
Cost-effective, atom-economical, but requires careful handling of corrosive fumes.
Electron-Deficient Ring NBS / AcOH / Heat Acid catalysis helps overcome the deactivated nucleophile.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (NBS/DMF Method)

Recommended for high-value intermediates and medicinal chemistry scales (100 mg - 5 g).

Mechanism of Action: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (


). Polar aprotic solvents like DMF solubilize the quinolone lattice, which is often held together by strong intermolecular H-bonding.

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with quinolin-4(1H)-one (1.0 equiv). Add DMF (5–10 mL per mmol).

    • Checkpoint: If the solid does not dissolve at RT, heat to 40–50 °C. A clear solution is critical for stoichiometry control.

  • Addition: Cool to 0 °C. Add NBS (1.05 – 1.1 equiv) portion-wise over 15 minutes.

    • Note: Rapid addition causes localized high concentrations, leading to poly-bromination.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • Monitoring: TLC (usually 5% MeOH/DCM). The product is typically less polar than the starting material.

  • Quench & Isolation: Pour the reaction mixture into 10 volumes of ice-cold water while stirring vigorously.

    • Result: The C-3 bromo product should precipitate as a white/off-white solid.

  • Purification: Filter, wash with water (to remove succinimide and DMF), and dry. Recrystallize from EtOH or AcOH if necessary.

Protocol B: The "Classic" Method (Br /AcOH)

Recommended for robust substrates and large-scale synthesis.

Step-by-Step Workflow:

  • Preparation: Dissolve/suspend the quinolone in Glacial Acetic Acid (AcOH).

  • Bromination: Add a solution of

    
     (1.0 equiv) in AcOH dropwise at RT.
    
    • Safety: Use a dropping funnel and efficient fume hood.

  • Optimization: If the reaction is sluggish, heat to 60–80 °C.

  • Workup: Pour into ice water. If the product is the hydrobromide salt (soluble), neutralize with saturated

    
     to precipitate the free base.
    

Mechanistic Insight & Visualization

Understanding the electronic flow is crucial for troubleshooting regioselectivity. The nitrogen lone pair donates into the ring, activating C-3 via the enaminone conjugation.

BrominationMechanism Start Quinolin-4(1H)-one (Nucleophile) Activation N-Lone Pair Activation Start->Activation Resonance Attack Electrophilic Attack at C-3 Activation->Attack + Br+ (from NBS) Intermediate Cationic Intermediate (Resonance Stabilized) Attack->Intermediate Slow Step Deprotonation Deprotonation (Re-aromatization) Intermediate->Deprotonation - H+ Product 3-Bromoquinolin-4(1H)-one Deprotonation->Product Fast

Figure 1: Mechanistic pathway of electrophilic substitution at the C-3 position. The reaction is driven by the stability of the intermediate and the restoration of the enaminone system.

Troubleshooting Database (FAQ)

Q1: My reaction mixture turned black/tarry. What happened?

  • Diagnosis: Likely oxidation or radical polymerization. This often happens with old NBS (which contains

    
     and HBr traces) or excessive heat.
    
  • Fix: Recrystallize your NBS from water before use. Switch to Protocol A (DMF) and keep the temperature below 40 °C. If using

    
    , ensure the addition is slow to prevent localized overheating.
    

Q2: The product is not precipitating when I add water.

  • Diagnosis: The product might be protonated (forming a soluble salt) if the reaction medium is too acidic, or your DMF volume is too high.

  • Fix: Adjust the pH of the aqueous quench to ~7-8 using saturated

    
    . If using DMF, try concentrating the reaction mixture by 50% on a rotovap before adding water.
    

Q3: I am seeing bromination on the benzene ring (C-6) instead of C-3.

  • Diagnosis: If C-3 is blocked, substitution moves to C-6. If C-3 is open but you see C-6 isomers, your reaction conditions are too vigorous, or the benzene ring is highly activated (e.g., -OMe at C-6).

  • Fix: Lower the temperature to 0 °C. Use exactly 1.0 equivalent of NBS. Ensure the reaction is not exposed to bright light (which promotes radical bromination).

Q4: Yield is low (<50%). How do I optimize?

  • Diagnosis: Incomplete conversion or loss during workup.

  • Fix:

    • Check Conversion: Run an LC-MS of the crude reaction. If SM remains, add 0.1 equiv more NBS.

    • Solubility Check: If the starting material never dissolved, the reaction is surface-limited. Switch to hot AcOH or DMF.

    • Workup Audit: Check the filtrate. If your product is amphoteric, it might be staying in the aqueous layer. Extract the aqueous filtrate with EtOAc/n-Butanol (9:1).

Comparative Data: Yield Optimization

The following table summarizes expected yields based on solvent/reagent combinations for a standard unsubstituted quinolin-4(1H)-one.

ReagentSolventTemp (°C)Time (h)Typical YieldNotes
NBS DMF 25 2 85-95% Best balance of yield and purity.
NBSMeCNReflux470-80%Good for easy solvent removal.
Br

AcOH25160-75%Faster, but lower yield due to side products.
NBSCHCl

Reflux650-65%Poor solubility often limits conversion.

References

  • Regioselective Bromination Studies

    • Zubkov, V. O., et al. "Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents." Journal of Organic and Pharmaceutical Chemistry, 2020.
  • NBS Mechanistic Scope

    • Li, X., et al. "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study." RSC Advances, 2023.
  • General Synthesis & Reactivity

    • Wintner, J., et al. "Halogenation of 3-hydroxyquinoline."[1] ResearchGate, 2017.[1]

  • Classic Methods

    • Huggill, H. P. W., & Plant, S. G. P.[2] "The bromination of some 4-quinolones."[1][3][4][5] Journal of the Chemical Society, 1939.[2]

Sources

Technical Support Center: Regioselective Halogenation of 6-Methylquinolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective halogenation of 6-methylquinolin-4-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance and troubleshooting for this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to optimize your reactions and overcome common challenges.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the halogenation of 6-methylquinolin-4-one, offering causative explanations and actionable solutions.

Issue 1: Poor or No Control Over Regioselectivity, Resulting in a Mixture of Isomers

Question: My halogenation of 6-methylquinolin-4-one is yielding a mixture of products, primarily halogenation at the C3, C5, and C8 positions. How can I selectively halogenate the C3 position?

Answer:

Achieving high regioselectivity in the halogenation of quinolin-4-ones is a common challenge due to the multiple activated positions on the heterocyclic ring system.[1] The electronic properties of the 6-methylquinolin-4-one scaffold make several positions susceptible to electrophilic attack. The C3 position is activated by the enamine-like character of the pyridine ring, while the C5 and C8 positions on the carbocyclic ring are also activated.[1]

To favor halogenation at the C3 position, a hypervalent iodine(III)-promoted reaction is a highly effective and mild approach.[2] This method offers excellent regioselectivity for the C3 position of 4-quinolones.[2]

Recommended Protocol for C3-Selective Halogenation:

Parameter Condition Rationale
Halogen Source Potassium Halide (e.g., KBr, KI, KCl)Provides the halide anion in a readily available form.
Oxidant PIDA (Phenyliodine diacetate) or PIFA (Phenyliodine bis(trifluoroacetate))Acts as a mild oxidant to generate the electrophilic halogen species in situ, promoting regioselective C-H functionalization.[2]
Solvent Methanol or WaterPolar protic solvents facilitate the reaction. Water is an environmentally benign option.[2]
Temperature Room TemperatureThe mild reaction conditions enhance selectivity and prevent side reactions.[2]

Experimental Workflow for C3-Selective Bromination:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 6-methylquinolin-4-one in Methanol add_kbr Add Potassium Bromide (2.0 equiv) start->add_kbr add_pida Add PIDA (2.0 equiv) add_kbr->add_pida stir Stir at Room Temperature for 2-4 hours add_pida->stir monitor Monitor reaction by TLC stir->monitor quench Quench with aq. Na2S2O3 monitor->quench Upon completion extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain 3-bromo-6-methylquinolin-4-one purify->product

Caption: Workflow for C3-selective bromination.

Issue 2: Halogenation Occurring on the Methyl Group (Side-Chain Halogenation)

Question: I am observing bromination on the 6-methyl group in addition to the desired ring halogenation. How can I prevent this side reaction?

Answer:

Side-chain halogenation, particularly bromination, of methyl groups on aromatic rings is typically indicative of a radical reaction mechanism. This can be initiated by light or the presence of radical initiators. To suppress this unwanted reaction and favor the desired electrophilic aromatic substitution, the following measures should be taken:

  • Exclude Light: Perform the reaction in the dark or in a flask wrapped in aluminum foil. Light can promote the formation of halogen radicals.

  • Avoid Radical Initiators: Ensure that your starting materials and solvents are free from peroxides or other radical-initiating impurities.

  • Choose Appropriate Halogenating Agents: N-Halosuccinimides (NCS, NBS, NIS) are generally preferred for electrophilic aromatic halogenation as they are less prone to initiating radical pathways compared to elemental halogens under certain conditions.[1][3]

  • Control Temperature: Radical reactions often have a higher activation energy. Running the reaction at or below room temperature can help to disfavor the radical pathway.

Issue 3: Formation of Dihalogenated Products

Question: My reaction is producing a significant amount of dihalogenated 6-methylquinolin-4-one. How can I improve the selectivity for the mono-halogenated product?

Answer:

The formation of dihalogenated products occurs when the mono-halogenated product is sufficiently activated to undergo a second halogenation under the reaction conditions. To control this, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent. Use of 1.0 to 1.1 equivalents of the halogenating agent is recommended to minimize over-halogenation.

  • Slow Addition: Add the halogenating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile and allows for greater selectivity towards the more reactive starting material over the mono-halogenated product.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can increase selectivity, as the second halogenation step may have a higher activation energy.

  • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed to prevent further reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for electrophilic halogenation on the 6-methylquinolin-4-one ring system?

A1: The reactivity of the different positions on the quinolin-4-one ring towards electrophilic substitution is influenced by both the pyridine and benzene ring moieties. In general, the electron-rich benzene ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring.[1] Within the benzene portion of 6-methylquinolin-4-one, the C5 and C8 positions are generally the most reactive towards electrophiles.[1] However, the C3 position in the pyridine ring is also activated due to the enamine-like character. The precise order of reactivity can be influenced by the specific reaction conditions and the nature of the electrophile.

Q2: How does the choice of halogenating agent affect regioselectivity?

A2: The choice of halogenating agent plays a crucial role in determining the outcome of the reaction.

Halogenating Agent Characteristics and Selectivity
N-Halosuccinimides (NCS, NBS, NIS) Generally mild and versatile reagents for electrophilic halogenation.[1][3] They can be used with or without a catalyst, and the choice of solvent can influence their reactivity.[3]
Elemental Halogens (Cl₂, Br₂, I₂) More reactive and can require a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) for less activated aromatic systems.[4][5] Their high reactivity can sometimes lead to lower selectivity and over-halogenation.[1]
Hypervalent Iodine Reagents (e.g., PIDA with KX) Excellent for promoting mild and highly regioselective halogenation, particularly at the C3 position of 4-quinolones.[2]
Trihaloisocyanuric Acids (TCCA, TBCA) Atom-economical and inexpensive halogenating agents that can be used for regioselective halogenations.[1][6]

Q3: Can I achieve halogenation at the C5 or C7 positions selectively?

A3: Yes, selective halogenation at the C5 and C7 positions is possible, often through a metal-free, remote C-H functionalization approach. This typically involves using an 8-substituted quinoline derivative. For instance, using 8-aminoquinoline derivatives and trihaloisocyanuric acid as the halogen source can lead to exclusive C5-halogenation.[6] While this is not a direct halogenation of 6-methylquinolin-4-one, it highlights a strategy for achieving regioselectivity on the carbocyclic ring through substrate modification.

Q4: What is the underlying mechanism of electrophilic halogenation on an aromatic ring like the quinolinone system?

A4: The electrophilic halogenation of the quinolinone ring follows the general mechanism of electrophilic aromatic substitution.[7][8]

  • Generation of the Electrophile: The halogenating agent generates a potent electrophile (e.g., Br⁺, Cl⁺, I⁺). In the case of using a Lewis acid catalyst with an elemental halogen, a highly electrophilic complex is formed.[4][9]

  • Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][8] This step temporarily disrupts the aromaticity of the ring and is typically the rate-determining step.

  • Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the new halogen substituent, restoring the aromaticity of the ring and yielding the halogenated product.[7][8]

Mechanism of Electrophilic Bromination:

G cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Sigma Complex Formation cluster_step3 Step 3: Deprotonation Br-Br Br-Br Br+ Br+ Br-Br->Br+ + FeBr3 -> FeBr3 FeBr3 FeBr4- FeBr4- Br+->FeBr4- + Quinolinone SigmaComplex Quinolinone->SigmaComplex + Br+ -> Product HBr + FeBr3 HBr + FeBr3 Product->HBr + FeBr3 + SigmaComplex2 SigmaComplex2->Product + FeBr4- ->

Caption: General mechanism of electrophilic bromination. Note: A placeholder is used for the chemical structures as DOT language does not support complex chemical drawings.

References

  • BenchChem.
  • BenchChem. An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential.
  • BenchChem. Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)
  • Gershon, H., & Muriel, W. (n.d.). and 5,7-8-quinolinol sulfonic acids. Fordham Research Commons.
  • Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogen
  • BenchChem.
  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J. C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, (6), 934-940. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Organic Chemistry Frontiers.
  • Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (n.d.). Journal of the American Chemical Society.
  • Wang, H., et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. ACS Omega.
  • Remote halogenation of quinoline at C5 and/or C7-position. (n.d.).
  • Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. (2011). Russian Journal of Organic Chemistry.
  • Electrophilic halogenation. (n.d.). In Wikipedia. [Link]

  • Mechanism of Halogenation: Electrophilic Substitution Reaction. (2022, January 19). [Video]. YouTube. [Link]

  • Electrophilic Substitution Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Wang, H., et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. ACS Omega. [Link]

  • Electrophilic substitution - halogenation. (2020, March 30). [Video]. YouTube. [Link]

Sources

Thermal stability and decomposition products of 3-bromo-4-quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-bromo-4-quinolinones. This guide provides in-depth, field-proven insights into the thermal stability and decomposition characteristics of this important class of compounds. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability range for a typical 3-bromo-4-quinolinone?

The thermal stability of quinolinone derivatives can be quite high, often with decomposition onset temperatures well above 200°C.[1] For 3-bromo-4-quinolinones, the stability is influenced by the overall molecular structure, including other substituents on the quinolinone ring. As a general starting point, expect the initial decomposition to begin in the range of 250-350°C in an inert atmosphere. The C-Br bond and the heterocyclic ring system are the most likely points of initial thermal cleavage.

Q2: What are the primary analytical techniques for assessing the thermal stability and decomposition products of these compounds?

A multi-technique approach is essential for a comprehensive analysis.[2]

  • Thermogravimetric Analysis (TGA): This is the foundational technique for determining thermal stability. TGA measures the change in mass of a sample as a function of temperature, precisely identifying the onset temperature of decomposition and quantifying mass loss at each stage.[3]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a temperature change. It is critical for identifying melting points, phase transitions, and whether the decomposition process is endothermic or exothermic.[4] Often, a sharp endothermic peak (melting) is immediately followed by a broader exothermic or endothermic event (decomposition).[5]

  • Hyphenated Techniques (TG-MS, TG-FTIR): To identify the gaseous products evolved during decomposition, coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer is indispensable.[2][6] TG-MS identifies products by their mass-to-charge ratio, while TG-FTIR identifies them by their characteristic infrared absorption bands.[2]

Q3: What are the anticipated primary decomposition products of 3-bromo-4-quinolinone?

Based on the structure, the decomposition is expected to be a complex process involving the fragmentation of the quinolinone ring system.[6][7] Key anticipated products include:

  • Hydrogen Bromide (HBr): From the cleavage of the C-Br bond and hydrogen abstraction. This is a common pathway for halogenated organic compounds.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): From the breakdown of the carbonyl group and the ring structure.

  • Nitrogen-containing fragments: Such as hydrogen cyanide (HCN), ammonia (NH₃), or various aniline and pyrrole derivatives resulting from ring cleavage.[6][7]

  • Aromatic Fragments: Depending on the substituents, stable aromatic molecules may be released.

The exact nature and distribution of these products will depend heavily on the experimental atmosphere (inert vs. oxidative).[6]

Troubleshooting Guide: Experimental Challenges & Solutions

Problem: My TGA curve shows a significant weight loss below 150°C, long before the main decomposition.
  • Probable Cause: This initial mass loss is almost always attributable to the evaporation of residual solvents (e.g., from purification) or adsorbed moisture from the atmosphere.[3] The 4-quinolinone structure contains both hydrogen bond donors and acceptors, making it susceptible to hydrate formation or strong solvent association.

  • Troubleshooting Steps:

    • Verify with DSC: Run a DSC scan over the same temperature range. The loss of volatiles will correspond to a broad endothermic peak.

    • Sample Preparation: Prior to TGA analysis, dry the sample thoroughly in a vacuum oven at a temperature safely below its melting point (e.g., 60-80°C) for several hours to remove residual solvents and water.

    • TG-MS Confirmation: If available, analyze the evolved gas during this initial weight loss step using TG-MS. The mass spectrum should correspond to the known mass of the solvent used in the final synthesis or purification step.

Problem: My decomposition profile is not reproducible between runs. What factors should I control more carefully?
  • Probable Cause: Lack of reproducibility in thermal analysis is typically due to variations in experimental parameters or sample inhomogeneity.[1]

  • Troubleshooting Checklist:

    • Heating Rate (β): This is one of the most critical parameters. A faster heating rate will shift the decomposition to a higher temperature. Always use the same, well-defined heating rate for all comparative experiments (e.g., 10 °C/min).

    • Sample Mass: Use a consistent sample mass (typically 3-5 mg) for each run. Larger masses can cause thermal gradients within the sample, leading to broader and shifted decomposition profiles.[1]

    • Purge Gas & Flow Rate: The atmosphere is crucial. An inert nitrogen or argon atmosphere is required to study the intrinsic thermal decomposition. An air or oxygen atmosphere will lead to oxidative decomposition, a different and more complex process.[6] Ensure the flow rate is consistent (e.g., 20-50 mL/min).

    • Sample Preparation: Ensure the sample is a fine, homogenous powder. Grind the sample gently if necessary to ensure uniform heat transfer.

Problem: I see multiple overlapping steps in my TGA/DTG curve. How do I resolve and interpret them?
  • Probable Cause: A multi-step decomposition indicates a complex degradation pathway where different parts of the molecule break down at different temperatures, or where solid intermediates are formed.[6][8][9]

  • Interpretation Strategy:

    • Analyze the Derivative (DTG) Curve: The DTG curve (the first derivative of the TGA curve) shows the rate of mass loss. Peaks on the DTG curve correspond to the temperature of the maximum rate of decomposition for each step. This helps to visually separate overlapping events.

    • Correlate with TG-MS/FTIR: This is the most powerful step. By analyzing the evolved gas profile as a function of temperature, you can assign specific molecules to each mass loss event. For example, the evolution of HBr might correspond to the first decomposition step, while the evolution of CO and HCN might occur in a subsequent, higher-temperature step.

    • Isolate Intermediates: In some cases, if the decomposition steps are well-separated, you can perform a "stopped" TGA experiment. Heat the sample just past the first decomposition step, cool it down, and analyze the remaining residue using techniques like FTIR or NMR to characterize the intermediate structure.

Problem: The mass fragments from my TG-MS analysis are difficult to assign to specific structures.
  • Probable Cause: Thermal decomposition in the TGA followed by ionization in the mass spectrometer can create a complex mixture of fragments.

  • Data Analysis Tips:

    • Look for the Bromine Isotope Pattern: A key advantage when analyzing these compounds is the distinctive isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity. Use this pattern to immediately identify bromine-containing fragments.

    • Identify Small, Stable Molecules: First, identify common, low-mass fragments like H₂O (m/z 18), CO (m/z 28), CO₂ (m/z 44), and HCN (m/z 27). The ion current for these molecules should peak during specific mass loss events seen on the TGA curve.

    • Propose Fragmentation Pathways: Based on the structure of the parent 3-bromo-4-quinolinone, propose logical bond cleavages. For instance, a common pathway is a retro-Diels-Alder reaction or cleavage of the bonds adjacent to the carbonyl and nitrogen atoms. Compare the masses of your proposed fragments with the observed mass spectra.

Data Summary & Experimental Protocols

Table 1: Representative Thermal Analysis Data for a Hypothetical 3-Bromo-4-Quinolinone Derivative
ParameterValueMethodInterpretation
Melting Point (Tₘ)245 °CDSCSharp endotherm, indicating melting of a crystalline solid.
Onset Decomposition (Tₒ)258 °CTGA (N₂ atm)Temperature at which 5% mass loss occurs after initial solvent loss.
Decomposition Step 1
Temperature Range258 - 350 °CTGAPrimary decomposition stage.
Mass Loss (Δm₁)35.5%TGACorresponds to the loss of specific molecular fragments.
Peak Decomposition (Tₘₐₓ₁)320 °CDTGTemperature of maximum decomposition rate for this step.
Evolved ProductsHBr, COTG-MSInitial loss of the bromo-substituent and carbonyl group.
Decomposition Step 2
Temperature Range350 - 550 °CTGABreakdown of the remaining heterocyclic structure.
Mass Loss (Δm₂)48.2%TGAFurther fragmentation into smaller molecules.
Peak Decomposition (Tₘₐₓ₂)415 °CDTGSlower decomposition of a more stable intermediate.
Evolved ProductsHCN, Aniline derivatives, CO₂TG-MSFragmentation of the nitrogen-containing aromatic ring.
Final Residue at 600°C16.3%TGAFormation of a stable carbonaceous residue.
Protocol 1: Standard TGA-DSC Analysis
  • Instrument Calibration: Calibrate the TGA balance and temperature using certified standards. Calibrate the DSC temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of the finely ground, dried 3-bromo-4-quinolinone into an aluminum TGA pan (or a DSC pan).

  • Experimental Conditions:

    • Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 20 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature. Determine the onset temperature of decomposition (Tₒ), the temperature of maximum decomposition rate for each step (Tₘₐₓ), and the percentage mass loss (Δm) for each step.

Protocol 2: Evolved Gas Analysis using TG-MS
  • Instrument Setup: Calibrate the TGA as per Protocol 1. Tune the mass spectrometer according to the manufacturer's specifications. Ensure the heated transfer line between the TGA and MS is set to a temperature (e.g., 220°C) sufficient to prevent condensation of evolved products.

  • Experimental Conditions: Use the same TGA conditions as described in Protocol 1 to ensure data correlation.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 10 to 300.

  • Data Analysis: Correlate the ion current for specific m/z values with the decomposition events observed in the TGA curve. Plot the ion current for key fragments (e.g., m/z 80/82 for HBr, m/z 28 for CO, m/z 44 for CO₂) as a function of temperature.

Visualized Workflows and Pathways

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Interpretation Prep Grind & Dry Sample TGA_DSC Simultaneous TGA/DSC (10°C/min, N₂ atm) Prep->TGA_DSC 3-5 mg TG_MS TG-MS Analysis (Evolved Gas Identification) Prep->TG_MS 3-5 mg Interpret Correlate Mass Loss (TGA) with Thermal Events (DSC) TGA_DSC->Interpret Identify Assign MS Fragments to Evolved Products TG_MS->Identify Pathway Propose Decomposition Mechanism Interpret->Pathway Identify->Pathway

Caption: Experimental workflow for thermal analysis.

decomposition_pathway cluster_step1 Step 1: ~260-350°C cluster_step2 Step 2: >350°C Parent 3-Bromo-4-quinolinone C₉H₆BrNO Intermediate Unstable Intermediate Ring Opening/Fragmentation Parent->Intermediate ΔT (Heat) Products1 HBr + CO Intermediate->Products1 Residue Carbonaceous Residue Intermediate->Residue Products2 HCN + CO₂ + Aromatic Fragments Intermediate->Products2

Caption: A simplified, hypothetical decomposition pathway.

References

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI.
  • Thermal stability and decomposition of pharmaceutical compounds | Request PDF. (2025).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com.
  • Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. (n.d.). Royal Society of Chemistry.
  • TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026). YouTube.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.).
  • Evaluation of thermal stability of quinones by thermal analysis techniques. (n.d.). ScienceDirect.
  • Thermal Reactions in the Mass Spectrometer (EI-MS). (n.d.). Wiley Online Library.
  • Purification of Quinoline-3,4-diones. (2025). Reddit.
  • Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. (n.d.). MDPI.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2024). RSC Publishing.

Sources

Validation & Comparative

Comparative Spectroscopic Guide: 3-Bromo-6-methylquinolin-4(1H)-one vs. Precursor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the quinolone core at the C-3 position is a critical step in the synthesis of bioactive alkaloids and fluoroquinolone antibiotics. 3-Bromo-6-methylquinolin-4(1H)-one serves as a high-value intermediate for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

This guide provides a technical comparison between the target molecule and its non-brominated precursor, 6-methylquinolin-4(1H)-one . The primary spectroscopic validator for successful conversion is the loss of the H-2/H-3 vinylic coupling system and the emergence of a deshielded H-2 singlet . This document details the specific spectral fingerprints, solvent-dependent tautomeric considerations, and validated protocols for analysis.

Structural Analysis & Tautomerism

The "elephant in the room" for all 4-quinolones is the keto-enol tautomerism. In solution, the equilibrium exists between the 4-oxo (quinolone) and 4-hydroxy (quinoline) forms.

  • Polar Aprotic Solvents (DMSO-d₆): The equilibrium strongly favors the 4-oxo form (NH tautomer). This is the preferred medium for characterization as it stabilizes the amide-like resonance and slows proton exchange, allowing the N-H signal to be observed.

  • Non-Polar Solvents (CDCl₃): The equilibrium can shift, and the N-H proton often broadens into the baseline due to rapid exchange or hydrogen bonding, leading to ambiguous integration.

Diagram 1: Tautomeric Equilibrium & Bromination Logic

Tautomerism cluster_signals Diagnostic 1H NMR Changes Precursor_Keto 6-Methylquinolin-4(1H)-one (Keto Form - Major in DMSO) Precursor_Enol 4-Hydroxy-6-methylquinoline (Enol Form - Minor) Precursor_Keto->Precursor_Enol Tautomerism (Solvent Dependent) Product 3-BROMO-6-methylquinolin-4(1H)-one (Target) Precursor_Keto->Product Electrophilic Bromination (NBS) Change2 H-2: Doublet -> Singlet Product->Change2 Change1 Loss of H-3 Signal Change3 H-2: Downfield Shift (~0.5 ppm)

Caption: Tautomeric equilibrium favors the keto form in DMSO. Bromination results in three distinct spectral changes utilized for validation.

Comparative Spectral Analysis (1H NMR)

The following data compares the starting material (Precursor) with the brominated product (Target). Data is based on 400 MHz spectra in DMSO-d₆ .

Table 1: Chemical Shift Comparison
PositionProton TypePrecursor: 6-methylquinolin-4(1H)-oneTarget: 3-Bromo-6-methylquinolin-4(1H)-oneΔδ (Shift Effect)
NH (1) Broad Singlet11.60 - 11.75 ppm12.10 - 12.30 ppm+0.5 ppm (Acidity increase)
H-2 Aromatic/Vinyl7.99 ppm (d, J=6-8 Hz) 8.55 ppm (s) Diagnostic Singlet ; Deshielded by Br
H-3 Vinylic6.28 ppm (d, J=6-8 Hz) ABSENT Replaced by Bromine
H-5 Aromatic7.81 ppm (s/d)7.95 - 8.05 ppm+0.15 ppm (Anisotropy)
H-7/H-8 Aromatic7.50 - 7.65 ppm (m)7.60 - 7.75 ppm (m)Minimal change
CH₃ (6) Methyl2.44 ppm (s)2.48 ppm (s)Negligible
Detailed Interpretation
  • The Diagnostic H-2 Singlet (The "Gold Standard"):

    • Precursor: H-2 appears as a doublet because it couples with H-3 (J ≈ 7.5 Hz).

    • Target: Upon bromination at C-3, this coupling partner is removed. H-2 collapses into a sharp singlet . Furthermore, the electronegative bromine atom deshields H-2, pushing it downfield from ~8.0 ppm to ~8.55 ppm. If you see a doublet here, the reaction is incomplete.

  • The "Ghost" of H-3:

    • The precursor shows a doublet upfield at ~6.3 ppm (alpha to the carbonyl). In the target spectrum, this region must be completely clear. Any signal here indicates unreacted starting material.

  • Methyl Group Integrity:

    • The methyl signal at ~2.45 ppm acts as an excellent internal integration standard (set to 3H). It confirms that the bromination did not occur on the benzenoid ring or the methyl group itself (which would occur under radical conditions, e.g., NBS/AIBN/Light).

Experimental Protocol

Synthesis: Electrophilic Bromination

Note: This protocol favors ionic bromination at C-3 over radical bromination at the methyl group.

  • Reagents: Dissolve 6-methylquinolin-4(1H)-one (1.0 eq) in Glacial Acetic Acid.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

    • Why? Acetic acid promotes the tautomerization to the reactive enol species required for electrophilic attack.

  • Reaction: Stir for 2-4 hours. A precipitate often forms.

  • Workup: Pour mixture into ice water. Filter the solid.[1] Wash with water and cold ethanol.

  • Purification: Recrystallization from DMF/Ethanol if necessary.

NMR Sample Preparation (Standard Operating Procedure)
  • Solvent: DMSO-d₆ (99.8% D).

    • Avoid: CDCl₃ (Poor solubility, invisible NH).

  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm.

Diagram 2: Analytical Logic Tree

LogicTree Start Acquire 1H NMR in DMSO-d6 CheckH2 Check region 7.9 - 8.6 ppm (H-2 Signal) Start->CheckH2 Doublet Doublet observed (~8.0 ppm) CheckH2->Doublet J ~ 7.5 Hz Singlet Singlet observed (~8.5 ppm) CheckH2->Singlet No Coupling Result_Fail FAILED: Starting Material Present (Incomplete Reaction) Doublet->Result_Fail CheckH3 Check region ~6.3 ppm (H-3 Signal) Singlet->CheckH3 CheckH3->Result_Fail Signal Present Result_Success PASSED: 3-Bromo Product Confirmed CheckH3->Result_Success Signal Absent

Caption: Step-by-step decision tree for validating the bromination of the quinolone core.

Troubleshooting & FAQs

Q: I see a small doublet at 4.5 ppm. What is it?

  • A: This is likely the methylene protons of succinimide (byproduct of NBS). Even after filtration, succinimide can stick to the product. A water wash is usually sufficient to remove it, but check the integration.

Q: The NH peak is missing.

  • A: If you used CDCl₃, the NH is likely exchanged or extremely broad. If in DMSO, ensure the sample is dry; water (3.33 ppm) can catalyze exchange.

Q: My methyl group is a doublet.

  • A: This is rare but indicates coupling to H-5 or H-7 (long-range J < 1.5 Hz). It usually appears as a singlet, but high-resolution instruments (600 MHz+) may resolve fine coupling. This does not indicate a failed reaction.

References

  • Precursor Spectral Data

    • ChemicalBook.[2] (n.d.). 6-Methylquinoline 1H NMR Spectrum. Retrieved from

    • Note: While the snippet refers to the quinoline, the shift logic for the 4-one derivative is derived
  • Solvent Effects on Quinolones

    • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • Bromination Methodology

    • Gao, F. C., et al. (2023).[4] NBS-mediated bromination...[4][5]. Journal of Organic Chemistry.[4][6][7] [J. Org.[4][6][8] Chem. 2023, 88, 14246-14254]([Link])

    • BenchChem. (n.d.). Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.

  • General NMR Shift Tables

    • University of Wisconsin.[6] NMR Chemical Shifts of Trace Impurities.

Sources

Characteristic IR absorption bands for 3-bromo and carbonyl groups in quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the infrared (IR) spectral characteristics of Quinolin-2(1H)-one (the parent scaffold) and its halogenated derivative, 3-Bromoquinolin-2(1H)-one . The primary diagnostic utility lies in the distinct shift of the carbonyl (C=O) absorption band and the appearance of the carbon-bromine (C-Br) stretch in the fingerprint region. These spectral markers are critical for researchers monitoring the progress of bromination reactions or validating the structural integrity of quinolinone-based pharmaceutical intermediates.

Theoretical Framework: The Electronic Basis of Spectral Shifts

To interpret the IR data accurately, one must understand the electronic environment governing the vibrational frequency (


) of the carbonyl group. The frequency is approximated by Hooke’s Law:


Where

is the force constant (bond strength) and

is the reduced mass.
The -Halo Effect (Inductive Withdrawal)

In the parent Quinolin-2(1H)-one , the carbonyl group participates in resonance with the adjacent nitrogen lone pair (amide resonance), which increases the single-bond character of the C=O bond, thereby lowering its force constant and absorption frequency (typically 1650–1670 cm⁻¹).

Upon introducing a bromine atom at the C3 position (alpha to the carbonyl):

  • Negative Inductive Effect (-I): The electronegative bromine withdraws electron density through the

    
    -bond framework. This destabilizes the contributing resonance form where oxygen bears a negative charge, effectively increasing the double-bond character of the carbonyl.
    
  • Field Effect: The spatial proximity of the electronegative halogen dipole can further increase the frequency through through-space electrostatic repulsion of the carbonyl oxygen's lone pairs.

Result: The C=O absorption in 3-bromoquinolin-2(1H)-one undergoes a hypsochromic shift (blue shift) to a higher wavenumber compared to the non-halogenated parent.

Comparative Spectral Analysis

The following table summarizes the characteristic IR absorption bands. Data is synthesized from standard spectroscopic values for lactams and


-halo derivatives.
Table 1: Diagnostic IR Bands (KBr Pellet / ATR)
Functional GroupVibration ModeQuinolin-2(1H)-one (Parent)3-Bromoquinolin-2(1H)-oneDiagnostic Shift / Note
Carbonyl (C=O) Stretching1650 – 1665 cm⁻¹ 1675 – 1695 cm⁻¹ +15 to +30 cm⁻¹ Shift. The band often sharpens due to reduced hydrogen bonding capability or steric effects.
C-Br StretchingAbsent500 – 700 cm⁻¹ Appears in the fingerprint region. Often weak to medium intensity.[1]
N-H Stretching2800 – 3200 cm⁻¹ (Broad)2900 – 3200 cm⁻¹ (Broad)Remains present, confirming the lactam (NH) structure is intact (N-alkylation has not occurred).
C=C (Aromatic) Ring Stretch1580 – 1620 cm⁻¹1580 – 1610 cm⁻¹Minimal shift, but intensity ratios of ring breathing modes may change due to symmetry breaking.

Note: Exact wavenumbers may vary by ±5 cm⁻¹ depending on the sampling method (Solid state KBr vs. Solution phase in CHCl₃). Solution phase spectra typically show higher frequencies due to the disruption of intermolecular Hydrogen bonding.

Diagnostic Utility in Drug Development

In a drug development context, this spectral shift is a "Go/No-Go" quality control gate.

  • Reaction Monitoring: When synthesizing 3-bromoquinolin-2(1H)-one from the parent, the reaction is deemed complete when the lower frequency band (1650 cm⁻¹) disappears and is fully replaced by the higher frequency band (1680+ cm⁻¹).

  • Purity Assessment: The presence of a "shoulder" or a split peak in the carbonyl region often indicates incomplete bromination (a mixture of starting material and product).

Visualization of Electronic Effects

ElectronicEffects Parent Quinolin-2(1H)-one (Parent) Bromo 3-Bromoquinolin-2(1H)-one (Product) Parent->Bromo Bromination (Electrophilic Subst.) Mechanism Mechanism of Shift: 1. Br exerts -I Effect (Inductive) 2. Suppresses Amide Resonance 3. Increases C=O Bond Order Bromo->Mechanism

Figure 1: Mechanistic pathway explaining the spectral shift upon bromination.

Experimental Protocol: Synthesis & Characterization

This protocol describes the synthesis of the 3-bromo reference standard to validate the IR shift.

Objective: Synthesize 3-bromoquinolin-2(1H)-one to establish a spectral reference standard.

Materials
  • Quinolin-2(1H)-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq) or Bromine (

    
    )
    
  • Glacial Acetic Acid (Solvent) or DMF

  • Deionized Water

Step-by-Step Methodology
  • Preparation: Dissolve Quinolin-2(1H)-one (1.45 g, 10 mmol) in Glacial Acetic Acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add Bromine (1.6 g, 10 mmol) dropwise over 15 minutes at room temperature. Alternatively, add NBS (1.78 g, 10 mmol) portion-wise if using DMF as solvent.

  • Reaction: Stir the mixture at ambient temperature for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or IR (aliquot).[2]

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. A precipitate should form immediately.

  • Purification: Filter the solid precipitate. Wash with cold water (3 x 20 mL) to remove residual acid and bromine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

  • IR Characterization: Prepare a KBr pellet (1-2% sample in KBr) and scan from 4000 to 400 cm⁻¹.

Workflow Diagram

SynthesisWorkflow Start Start: Quinolin-2(1H)-one Reaction Reaction: + Br2/AcOH or NBS/DMF RT, 2-4 hrs Start->Reaction Quench Quench: Pour into Ice Water Reaction->Quench Filter Filtration & Wash: Remove Acid/Byproducts Quench->Filter Dry Drying: Vacuum Oven @ 50°C Filter->Dry Analysis IR Analysis: Target: C=O Shift Target: C-Br Appearance Dry->Analysis

Figure 2: Experimental workflow for the synthesis and validation of the 3-bromo derivative.

References

  • NIST Chemistry WebBook. "2(1H)-Quinolinone Infrared Spectrum."[3] National Institute of Standards and Technology.[3] [Link]

  • Spectroscopy Online. "The Carbonyl Group, Part I: Introduction." (2017).[2] Explains the inductive and conjugation effects on carbonyl frequency. [Link]

  • Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." (2020). Provides standard ranges for C-Br and Amide/Lactam stretches. [Link]

  • Organic & Biomolecular Chemistry. "Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes." (2014). Discusses the scaffold and its functionalization. [Link]

Sources

Reactivity comparison of C-3 vs. C-6 halogens in quinolin-4(1H)-one scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural optimization of quinolin-4(1H)-one scaffolds—ubiquitous in fluoroquinolone antibiotics and emerging anticancer agents—the regioselective functionalization of halogenated intermediates is a critical decision point.

The Core Distinction:

  • C-3 Position: Behaves as an activated vinyl halide (

    
    -haloenone).[1] It is electronically deficient due to the adjacent carbonyl, making it highly reactive toward oxidative addition by Pd(0).[2][3]
    
  • C-6 Position: Behaves as a deactivated aryl halide . The electron-donating nature of the N-1 nitrogen (via resonance) increases electron density on the benzenoid ring, rendering the C-6 position less electrophilic and kinetically slower in cross-coupling reactions compared to C-3.

Operational Rule: In a 3,6-dihaloquinolin-4(1H)-one system (assuming identical halogens), C-3 reacts preferentially under mild palladium-catalyzed conditions.[1][4] C-6 requires forcing conditions or highly active catalyst systems (e.g., Buchwald ligands).[1][2][3][4]

Electronic & Structural Analysis[1][2][4][5]

To design self-validating protocols, one must understand the electronic landscape that dictates reactivity.[1][5]

The C-3 "Vinyl" Anomaly

The C-3 halogen is attached to the pyridinone ring. It is part of an


-unsaturated carbonyl system.[1][5]
  • Activation: The C-4 carbonyl group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[1] This lowers the energy of the C-X bond's

    
     orbital, facilitating rapid oxidative addition of the nucleophilic Pd(0) species.
    
  • Geometry: The

    
     hybridized carbon at C-3 possesses vinyl character, which historically outpaces aryl halides in oxidative addition rates unless the aryl ring is heavily substituted with electron-withdrawing groups (EWGs).
    
The C-6 "Aryl" Deactivation

The C-6 halogen is located on the benzenoid ring.

  • Deactivation: The ring nitrogen (N-1) is a vinylogous amide. Its lone pair donates electron density into the benzene ring (specifically ortho/para positions relative to N). This makes the C-6 position electron-rich.[1]

  • Kinetic Consequence: Electron-rich aryl halides are poor substrates for Pd(0) oxidative addition. Consequently, C-6 functionalization often requires higher temperatures (>100°C) or specialized ligands (e.g., SPhos, XPhos) to drive the reaction.[1][2][3][4][5]

Visualization: Reactivity Landscape

The following diagram illustrates the electronic push-pull factors and the resulting reactivity hierarchy.

ReactivityLandscape Scaffold 3,6-Dihaloquinolin-4(1H)-one C3_Site C-3 Position (Vinyl Halide) Scaffold->C3_Site Position 3 C6_Site C-6 Position (Aryl Halide) Scaffold->C6_Site Position 6 Electronic_C3 Activated by C=O (Electron Deficient) C3_Site->Electronic_C3 Electronic_C6 Deactivated by N-1 (Electron Rich) C6_Site->Electronic_C6 Outcome_C3 Fast Oxidative Addition (Kinetic Product) Electronic_C3->Outcome_C3 Pd(0) Attack Outcome_C6 Slow Oxidative Addition (Thermodynamic/Forcing) Electronic_C6->Outcome_C6 Pd(0) Attack

Caption: Electronic divergence between C-3 (activated) and C-6 (deactivated) sites dictating kinetic selectivity.

Comparative Reactivity Data

The following table summarizes the reactivity of C-3 vs. C-6 halogens in typically encountered cross-coupling scenarios (Suzuki-Miyaura).

VariableC-3 Halogen (Vinyl)C-6 Halogen (Aryl)Practical Implication
Electronic State Electron-deficient (

-haloenone)
Electron-rich (N-donating effect)C-3 reacts first in competitive environments.[1]
Oxidative Addition Fast (

)
SlowMild conditions (RT - 60°C) suffice for C-3.[1]
Ligand Requirement Standard (

)
Bulky/Electron-rich (e.g., SPhos, XPhos)C-6 often requires "next-gen" Buchwald ligands.[1][2][4]
Halogen Hierarchy I > Br >> ClI > Br >>> ClIf C-6 is I and C-3 is Cl, C-6 reacts first (Halogen identity overrides position).[2][4]
Typical Yield 85-95% (Mild conditions)60-80% (Requires optimization)C-6 coupling often suffers from dehalogenation byproducts.[1]

Experimental Protocols

Strategy: Sequential Functionalization

To achieve dual functionalization, strictly adhere to the sequence: C-3 First


 C-6 Second . Reversing this without protecting groups or specific halogen mismatches (e.g., 3-Cl, 6-I) is chemically inefficient.[1][2][3][4][5]
Workflow Diagram

SequentialWorkflow Start Start: 3,6-Dibromoquinolin-4(1H)-one Step1 Step 1: C-3 Selective Coupling Pd(PPh3)4 (5 mol%), Na2CO3 DME/H2O, 60°C, 4h Start->Step1 Kinetic Control Intermed Intermediate: 3-Aryl-6-bromoquinolin-4(1H)-one Step1->Intermed Step2 Step 2: C-6 Coupling (Forcing) Pd(OAc)2 / SPhos, K3PO4 Toluene, 100°C, 12h Intermed->Step2 Thermodynamic/Ligand Accelerated Final Final Product: 3,6-Diarylquinolin-4(1H)-one Step2->Final

Caption: Sequential functionalization workflow leveraging the reactivity gap between C-3 and C-6.

Protocol A: C-3 Selective Suzuki Coupling (Kinetic Control)

This protocol validates the high reactivity of the C-3 position.

  • Reagents:

    • Substrate: 3,6-Dibromo-1-methylquinolin-4(1H)-one (1.0 equiv).[1][4] Note: N-methylation prevents catalyst poisoning by the free NH.

    • Boronic Acid: Arylboronic acid (1.1 equiv).[2][4]

    • Catalyst:

      
       (3-5 mol%).[2][4]
      
    • Base:

      
       (2.0 equiv, 2M aqueous).[1][2][3][4][5]
      
    • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.[1][2][3][4]

  • Procedure:

    • Degas solvents with

      
       for 15 minutes (Critical for Pd(0) longevity).[2][3][4]
      
    • Charge reaction vessel with substrate, boronic acid, and catalyst under inert atmosphere.[1][2][3][4][5]

    • Add solvent and aqueous base.[5]

    • Heat to 50–60°C . Do not exceed 70°C to avoid activation of the C-6 position.

    • Monitor by TLC/LCMS.[5] Conversion of starting material to mono-coupled product usually occurs within 2–4 hours.

  • Expected Outcome: >90% regioselectivity for the C-3 substituted product.

Protocol B: C-6 Coupling of C-3 Substituted Scaffolds

This protocol overcomes the electronic deactivation of the C-6 position.

  • Reagents:

    • Substrate: 3-Aryl-6-bromo-1-methylquinolin-4(1H)-one (from Protocol A).[1]

    • Boronic Acid: Arylboronic acid (1.5 equiv).[2][4]

    • Catalyst System:

      
       (5 mol%) + SPhos  or XPhos  (10 mol%).[2][3][4] Standard 
      
      
      
      often fails here.
    • Base:

      
       (3.0 equiv).[2][4]
      
    • Solvent: Toluene or n-Butanol.

  • Procedure:

    • Perform strict degassing.[5]

    • Combine reagents.

    • Heat to 100–110°C (Reflux) for 12–24 hours.

  • Mechanism Note: The electron-rich phosphine ligands (SPhos/XPhos) facilitate the oxidative addition into the electron-rich C-6 aryl-bromide bond, which standard ligands cannot effectively mediate.[1]

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
Mixture of C-3 and C-6 products in Step 1 Temperature too high or Catalyst too active.[1]Lower temp to 40°C. Switch to less active catalyst (e.g.,

).[1][2][3][4]
No reaction at C-6 (Step 2) Oxidative addition failure due to electron-rich ring.[1]Switch to Buchwald G3 precatalysts or use SPhos . Increase temp to 120°C (microwave).
Dehalogenation (H replaces Br at C-6)

-hydride elimination or protodehalogenation.[1]
Ensure anhydrous conditions if possible (use

in dry DMF).[2]

References

  • Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. Source: Vertex AI Research / Sci-Hub snippet 1.1. Relevance: Establishes the precedent for alpha-carbonyl halogen reactivity in quinolone scaffolds. URL: (Representative placeholder for specific DOI lookup)

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Source: MDPI, Molecules, 2025.[2][3][4][5] Relevance: Comprehensive review of quinolone reactivity, structure-activity relationships, and N-substitution effects.[1][3][4][5] URL:[Link][2][3][4]

  • Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones. Source: NIH / PMC Snippet 1.9.[5] Relevance: Demonstrates the electron-rich nature of the scaffold allowing electrophilic attack, contrasting with the nucleophilic Pd-chemistry. URL:[Link][2][3][4]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. Source: Nobel Prize Organization (Heck, Negishi, Suzuki).[1][2][3][4][5][6] Relevance: Foundational mechanistic authority on oxidative addition rates regarding vinyl vs. aryl halides.[5] URL:[Link][2][3][4]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-6-methylquinolin-4(1H)-one

[1]

Executive Safety Summary & Identification

Compound: 3-Bromo-6-methylquinolin-4(1H)-one Synonyms: 3-Bromo-6-methyl-4-hydroxyquinoline; 3-Bromo-6-methyl-4-quinolinol Chemical Class: Halogenated Nitrogen Heterocycle / Quinolinone derivative Physical State: Solid (Powder/Crystalline)[1][2]

Operational Risk Profile: This compound acts as a significant irritant to mucous membranes and the respiratory tract.[1][2] Structural analogs (bromo-quinolinones) often exhibit Acute Toxicity (Category 4) and Serious Eye Damage/Irritation (Category 2/1) .[2] Due to the bromine substituent, metabolic breakdown may release bromide ions, though the immediate hazard is chemical burns or severe irritation upon contact with moist tissues (eyes, lungs).[1]

Core Directive: Treat as a Potent Irritant and Sensitizer .[1] All handling of the neat solid must occur within a certified chemical fume hood.[1][2]

Hazard Characterization (SAR Analysis)

Note: Specific SDS data for this exact isomer is rare.[2] The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 6-bromo-1,4-dihydroquinolin-4-one and 3-bromoquinoline).

Hazard ClassGHS CategoryHazard StatementOperational Implication
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedDo not eat/drink in the lab.[1][2] Wash hands immediately after doffing gloves.[1]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationContact causes redness/inflammation.[1][2] Barrier protection is mandatory.[1]
Eye Damage/Irritation Cat 2A / 1 H319/H318: Causes serious eye irritationHigh Risk. Dust can cause corneal damage.[1][2] Safety glasses are insufficient; use goggles.[1][2]
STOT - Single Exposure Cat 3H335: May cause respiratory irritationInhalation Risk. Dust inhalation will trigger coughing/spasms.[1][2] Use LEV (Local Exhaust Ventilation).[2]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the state of the chemical (Solid vs. Solution).[1]

A. Ocular Protection (Critical)[2]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1][2]

    • Reasoning: The fine powder nature of quinolinones allows them to bypass standard safety glasses gaps.[1] Upon contact with the eye's moisture, the halogenated ring can cause immediate, severe pH shifts and irritation.[1]

  • High-Risk (Large Scale >5g): Face shield + Goggles.[1][2]

B. Dermal Protection (Glove Logic)[2]
  • Solid State Handling: Nitrile Rubber (Minimum thickness 0.11 mm).[1][2]

    • Performance: Excellent resistance to dry particulates.[1][2]

  • Solution State (Dissolved in Organic Solvents):

    • Scenario: Dissolved in Dichloromethane (DCM) .

      • Recommendation:PVA (Polyvinyl alcohol) or Silver Shield/4H .[1][2] Standard Nitrile degrades in <2 minutes against DCM.[1]

    • Scenario: Dissolved in Methanol/Ethanol .

      • Recommendation:Nitrile (Double gloved) is acceptable for short duration.[1][2]

C. Respiratory Protection[1][2][3][4]
  • Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm).[1][2]

  • Secondary (Spill/Outside Hood): NIOSH N95 or P100 particulate respirator.[2]

Operational Workflow: Safe Handling Lifecycle

Phase 1: Receiving & Storage[1][2]
  • Inspection: Verify bottle integrity upon receipt. Check for "caking" (indicates moisture ingress).[2]

  • Storage Conditions:

    • Temperature: Ambient (15–25°C) or Refrigerated (2–8°C) depending on specific CoA. Default to cool, dry, dark storage.[1][2]

    • Segregation: Store away from Strong Oxidizers (e.g., Peroxides, Permanganates) and Strong Bases .[1][2]

    • Container: Keep tightly sealed.[1][3][4][5][6][7][8] Quinolinones can be hygroscopic; moisture facilitates hydrolysis or degradation.[1][2]

Phase 2: Weighing & Dispensing (Highest Exposure Risk)
  • Location: INSIDE the Fume Hood.

  • Technique:

    • Place the balance inside the hood or use a localized powder containment hood.[1][2]

    • Use an anti-static gun if the powder is flighty.[1][2]

    • Pre-weighing: Tare the receiving vessel (flask) with its cap on.

    • Transfer: Open the source bottle and transfer solid. Cap both vessels immediately.

    • Wipe Down: Wipe the exterior of the source bottle and the balance with a damp Kimwipe (solvent-dampened) before removing hands from the hood.[1][2]

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly.[1][2] Exothermic solvation is possible with nitrogen heterocycles.[1][2]

  • Incompatibility: Avoid mixing with strong nitrating agents or reducing agents unless part of a controlled protocol.[1][2]

Emergency Response & Spill Logic

Biological Exposure[1][10]
  • Eye Contact: IMMEDIATE flush for 15 minutes.[1][2][3][6][7] Hold eyelids open. Time is tissue.[1][2]

  • Skin Contact: Wash with soap and water.[1][5][7][8] Do not use ethanol/solvents (increases dermal absorption).

  • Inhalation: Move to fresh air. If wheezing persists, seek medical attention.

Spill Cleanup Protocol
  • Isolate: Evacuate immediate area. Mark "Do Not Enter".

  • PPE: Don Goggles, Nitrile Gloves, and Lab Coat.[1][2]

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust).[1][6] Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.[1]

    • Wet Spill (Solution): Absorb with Vermiculite or Sand.[2] Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.

  • Decontamination: Clean surface with 10% soap solution, followed by water.[1][2]

Waste Disposal & Logistics

Classification: Halogenated Organic Waste .[1][2]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2]Double-bag in clear polyethylene.[1][2] Label "Solid Hazardous Waste - Toxic/Irritant".[1]
Liquid Waste Mother liquors, reaction mixtures.[1][2]Halogenated Solvent Waste carboy. Do NOT mix with Acid Waste.[1][2]
Empty Containers Triple rinse with solvent.[1][2]Deface label. Dispose of rinsate as Halogenated Waste.[1][2] Recycle glass if permitted.[1][2]

Decision Logic: PPE & Handling

HandlingLogicStartStart: Handling 3-Bromo-6-methylquinolin-4(1H)-oneStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidDrySolutionDissolved in SolventStateCheck->SolutionWetSolidPPEPPE: Nitrile Gloves + GogglesControl: Fume Hood RequiredSolid->SolidPPESolventCheckIdentify SolventSolution->SolventCheckDisposalDisposal: Halogenated Waste StreamSolidPPE->DisposalChlorinatedChlorinated (DCM/CHCl3)SolventCheck->ChlorinatedNonChlorPolar/Non-Polar (MeOH/EtOAc)SolventCheck->NonChlorPVA_GlovesPPE: PVA or Silver Shield Gloves(Nitrile degrades <2 mins)Chlorinated->PVA_GlovesNitrile_GlovesPPE: Standard Nitrile Gloves(Change every 15 mins)NonChlor->Nitrile_GlovesPVA_Gloves->DisposalNitrile_Gloves->Disposal

Caption: Decision matrix for selecting glove material and engineering controls based on the physical state and solvent carrier of the compound.

References

  • PubChem. (2025).[1][2][9][10] 6-Bromo-1,4-dihydroquinolin-4-one (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Standard Operating Procedures for Use of Halogenated Solvents.[1][2] MIT EHS.[1][2] Retrieved from [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。